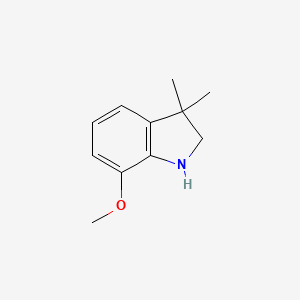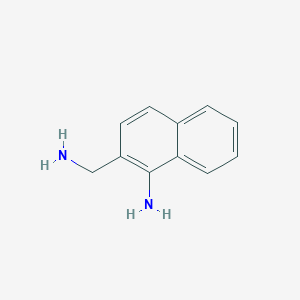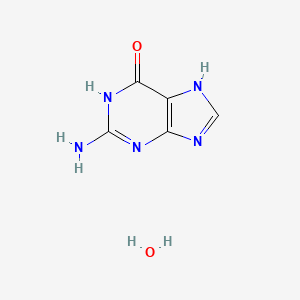
2-Amino-1H-purin-6(9H)-one hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1H-purin-6(9H)-one hydrate, also known as guanine hydrate, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine pairs with cytosine in DNA through three hydrogen bonds, contributing to the stability of the DNA double helix structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one hydrate can be achieved through several methods. One common approach involves the cyclization of formamidine derivatives with cyanamide under acidic conditions. This reaction typically requires a temperature range of 100-150°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as fish scales and bird excrement, where guanine is found in significant quantities. The extraction process includes hydrolysis, filtration, and crystallization steps to obtain pure guanine hydrate.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-purin-6(9H)-one hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction of guanine can lead to the formation of dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Various alkylated or acylated guanine derivatives.
Scientific Research Applications
2-Amino-1H-purin-6(9H)-one hydrate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of cosmetics and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1H-purin-6(9H)-one hydrate involves its incorporation into nucleic acids. In DNA, guanine pairs with cytosine through hydrogen bonding, playing a crucial role in maintaining the stability and integrity of the genetic material. In RNA, guanine is involved in various structural and functional roles, including the formation of secondary structures and catalysis.
Comparison with Similar Compounds
Similar Compounds
Adenine: Another purine nucleobase that pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine in DNA and RNA.
Thymine: A pyrimidine nucleobase that pairs with adenine in DNA.
Uracil: A pyrimidine nucleobase that pairs with adenine in RNA.
Uniqueness
2-Amino-1H-purin-6(9H)-one hydrate is unique due to its specific hydrogen bonding pattern with cytosine, which contributes to the high stability of the DNA double helix. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry and biological research.
Properties
CAS No. |
35020-24-7 |
|---|---|
Molecular Formula |
C5H7N5O2 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrate |
InChI |
InChI=1S/C5H5N5O.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |
InChI Key |
YBQHGOOIDBHWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)

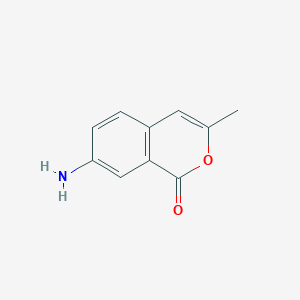
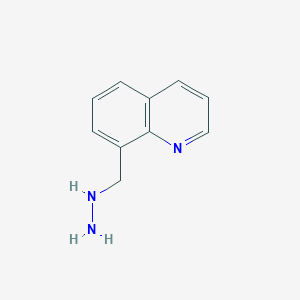

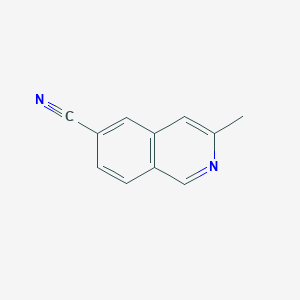
![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)
